
1,2,3,4-Tetrahydroquinoline-5-carboxylic acid
Overview
Description
1,2,3,4-Tetrahydroquinoline-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H11NO2 It is a derivative of quinoline, featuring a tetrahydroquinoline ring system with a carboxylic acid functional group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of aniline derivatives. For instance, the preparation can be carried out via N-nitrosation using sodium nitrite and concentrated hydrochloric acid, followed by cyclization using trifluoroacetic anhydride at low temperature . Another method involves the Pictet-Spengler reaction, where phenylethylamine and dimethoxymethane react in the presence of aqueous hydrochloric acid at elevated temperatures .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial processes are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and tungstate ions.
Reduction: Various reducing agents, depending on the desired product.
Substitution: Ethyl cyanoacetate, aldehydes, and DBU.
Major Products Formed:
Oxidation: N-hydroxy lactams.
Substitution: Highly substituted tetrahydroquinolines.
Scientific Research Applications
Chemistry
THQCA serves as a building block for synthesizing various heterocyclic compounds and peptidomimetics. Its structural features allow it to participate in:
- Substitution Reactions: Reacting with ethyl cyanoacetate and aldehydes to form highly substituted tetrahydroquinolines.
- Oxidation and Reduction Reactions: Useful in creating derivatives with specific functional groups.
Biology
Research indicates that THQCA exhibits potential biological activities:
- Antioxidant Properties: Studies suggest its role in scavenging free radicals.
- Corrosion Inhibition: Investigated for its ability to protect metal surfaces from corrosion.
Medicine
THQCA is being explored for therapeutic applications:
- Neurodegenerative Disorders: Research is ongoing to evaluate its efficacy in treating conditions like Alzheimer's disease.
- Analgesic Properties: Although initial studies did not show significant analgesic activity, further exploration of its derivatives may yield promising results.
Industry
In industrial applications, THQCA is utilized in:
- Dyes and Photosensitizers: Its chemical properties make it suitable for developing dyes used in textiles and photosensitizers in photodynamic therapy.
- Pharmaceuticals: Acts as a precursor in synthesizing various pharmaceutical compounds.
Case Studies
-
Analgesic Activity Study:
- A study evaluated the analgesic properties of THQCA derivatives. The findings indicated that modifications to the structure may be necessary to enhance analgesic effects.
-
Neuroprotective Effects:
- Research on related tetrahydroisoquinoline derivatives has shown effectiveness against neurodegenerative disorders due to their diverse biological activities.
- Chloride Transport Modulators:
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroquinoline-5-carboxylic acid involves its interaction with various molecular targets and pathways. For example, it can form stable complexes with certain enzymes, leading to the modulation of their activity. One specific mechanism involves the calpain-mediated cleavage of the CDK5 natural precursor p35, resulting in the formation of a stable CDK5/p25 complex, which leads to the hyperphosphorylation of tau proteins .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoline-5-carboxylic acid can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: Both compounds share a similar tetrahydroquinoline ring system, but differ in their functional groups and specific biological activities.
Pipecolic Acid: This compound is a conformationally constrained analogue of pipecolic acid, which is used in the synthesis of peptidomimetics.
Phenylalanine Derivatives: this compound can also be compared with phenylalanine derivatives, which are important in the synthesis of various bioactive compounds.
Biological Activity
1,2,3,4-Tetrahydroquinoline-5-carboxylic acid (THQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of THQCA, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Overview of this compound
THQCA is a derivative of tetrahydroquinoline and features a carboxylic acid functional group. Its molecular formula is , and it exhibits a bicyclic structure that contributes to its biological properties. The compound has been studied for its potential applications in treating various diseases, including cancer and neurodegenerative disorders.
Target Pathways
THQCA is known to interact with multiple biochemical pathways. Research indicates that it may inhibit the NF-κB transcriptional activity, which plays a crucial role in inflammation and cancer progression . Additionally, THQCA derivatives have shown potential as NMDA receptor antagonists, suggesting their utility in pain management and neurological conditions .
Inhibition of ABC Transporters
Recent studies have highlighted the ability of THQCA derivatives to inhibit the ABCG2 transporter, which is implicated in drug resistance in cancer cells. In vitro assays demonstrated that certain THQCA hybrids could significantly inhibit mitoxantrone efflux in HEK293 cells overexpressing ABCG2 . This property enhances the potential of THQCA as an adjuvant therapy in chemotherapy.
Anticancer Properties
A series of studies have evaluated the anticancer effects of THQCA and its derivatives against various human cancer cell lines. For instance, compounds derived from THQCA exhibited IC50 values as low as 0.70 μM against LPS-induced NF-κB transcriptional activity and showed significant cytotoxicity across multiple cancer cell lines such as NCI-H23 and MDA-MB-231 .
Compound | Cell Line Tested | IC50 Value (μM) |
---|---|---|
6g | NCI-H23 | 0.70 |
5e | MDA-MB-231 | 1.40 |
6f | PC-3 | 0.90 |
Antimicrobial Activity
THQCA has also been investigated for its antimicrobial properties. Studies indicate that tetrahydroquinoline derivatives can exhibit antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents.
Case Studies
- Inhibition of NF-κB Activity : A study synthesized various THQCA derivatives and assessed their ability to inhibit NF-κB signaling pathways. The most potent derivative (6g) demonstrated a remarkable inhibition rate compared to standard treatments .
- ABCG2 Transport Inhibition : Another research focused on the inhibition of ABCG2 by THQCA hybrids. The study utilized flow cytometry to measure intracellular accumulation of mitoxantrone in transfected cells, confirming that certain hybrids effectively inhibited drug efflux by ABCG2 .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,2,3,4-tetrahydroquinoline-5-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves cyclization or reduction strategies. For example:
- Reduction of quinoline derivatives : Catalytic hydrogenation (e.g., using Pd/C or PtO₂ under H₂ pressure) or chemical reduction (e.g., Sn/HCl) can reduce quinoline to tetrahydroquinoline, followed by carboxylation at the 5-position .
- Cyclization of amino acids : Reacting β-keto esters with substituted anilines under acidic conditions can yield tetrahydroquinoline-carboxylic acid derivatives .
Optimization Tips :
- Use NMR or LC-MS to monitor reaction progress.
- Adjust solvent polarity (e.g., ethanol vs. DMF) to improve yield.
- Temperature control (e.g., 80–120°C) minimizes side reactions.
Table 1 : Synthetic Routes and Yields for Analogous Compounds
Derivative | Method | Yield (%) | Reference |
---|---|---|---|
1,2,3,4-THQ-6-carboxylic acid | Cyclization | 75–85 | |
1,2,3,4-THQ-2-carboxylic acid | Reduction + Carboxylation | 60–70 |
Q. How can spectroscopic techniques characterize this compound?
Methodological Answer :
- NMR :
- IR : Strong C=O stretch near 1680–1720 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ confirms molecular weight. Fragmentation patterns distinguish positional isomers .
Validation : Cross-reference with computational simulations (e.g., DFT for NMR predictions).
Advanced Research Questions
Q. What catalytic systems enable selective functionalization of this compound?
Methodological Answer :
- Dehydrogenation Catalysts : Atomically dispersed Fe on N-doped carbon (Fe-ISAS/CN) achieves 100% selectivity in converting tetrahydroquinoline to quinoline derivatives .
- Asymmetric Catalysis : Chiral ligands (e.g., BINOL-derived phosphines) can induce enantioselectivity in carboxyl group modifications .
Experimental Design :
Screen catalysts (e.g., Fe-ISAS/CN, Pd/C) under varying pressures (1–10 bar H₂).
Analyze products via GC-MS or HPLC to quantify selectivity.
Q. How do structural modifications at the 5-position influence biological activity?
Methodological Answer :
- Pharmacological Screening :
- SAR Insights :
- Electron-withdrawing groups (e.g., -NO₂) may enhance binding to enzymatic pockets.
- Hydrophilic groups (e.g., -COOH) improve solubility but reduce membrane permeability.
Table 2 : Biological Activities of Tetrahydroquinoline Derivatives
Derivative | Activity | Potency (vs. Control) | Reference |
---|---|---|---|
2-Methyl-5-hydroxy-THQ | Analgesic | 1/8 × morphine | |
1,2,3,4-THQ-4-carboxylic acid | Tissue irrigation | N/A |
Q. How can computational methods resolve contradictions in reported biological data?
Methodological Answer :
- Molecular Docking : Predict binding affinities to targets (e.g., COX-2, GABA receptors) using AutoDock Vina. Compare results across derivatives to identify key interactions .
- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables (e.g., assay type, purity). Use statistical tools (e.g., ANOVA) to assess significance .
Case Study : Conflicting IC₅₀ values may arise from differences in cell lines (e.g., HEK293 vs. CHO). Standardize assays using identical protocols.
Q. Data Contradiction Analysis
Example Issue : Discrepancies in reported catalytic efficiencies for dehydrogenation.
Resolution Strategy :
Replicate experiments using Fe-ISAS/CN under identical conditions (80°C, 12h) .
Characterize catalyst stability via HAADF-STEM and XANES post-cycle to confirm structural integrity .
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-3-1-5-9-7(8)4-2-6-11-9/h1,3,5,11H,2,4,6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBVOFVJYCXIBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2NC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70552783 | |
Record name | 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70552783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114527-54-7 | |
Record name | 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70552783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydroquinoline-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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